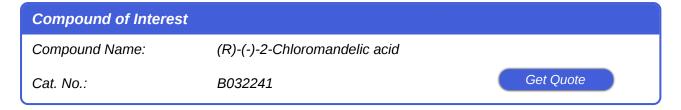


Thermochemical and Physicochemical Profile of (R)-(-)-2-Chloromandelic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Chloromandelic acid is a chiral carboxylic acid of significant interest in the pharmaceutical industry, primarily serving as a key chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel.[1][2] Its stereochemistry is crucial for the pharmacological activity of the final drug product. This technical guide provides a comprehensive overview of the available thermochemical and physicochemical properties of (R)-(-)-2-Chloromandelic acid, along with relevant experimental methodologies and logical workflows pertinent to its synthesis and resolution.

Physicochemical Properties

A summary of the key physicochemical properties of **(R)-(-)-2-Chloromandelic acid** is presented in the table below.



Property	Value	Reference
Molecular Formula	C ₈ H ₇ ClO ₃	[3][4]
Molecular Weight	186.59 g/mol	[3]
Appearance	White to pale cream crystalline powder	[3]
Melting Point	119-121 °C (lit.)	[3]
Optical Activity	$[\alpha]^{23}/D -126^{\circ} (c = 3 \text{ in H}_2O)$	
CAS Number	52950-18-2	[3]

Thermochemical Data

As of the latest available literature, specific experimental values for the standard enthalpy of combustion (ΔHcomb°) and standard enthalpy of formation (ΔHf°) for (R)-(-)-2-Chloromandelic acid are not readily available. However, studies on structurally related compounds, such as chlorobenzoic acids, have been conducted and can provide an approximation. For instance, the enthalpy of combustion for o-chlorobenzoic acid has been determined.

Researchers requiring precise thermochemical data for **(R)-(-)-2-Chloromandelic acid** would need to perform dedicated calorimetric experiments.

Experimental Protocols Differential Scanning Calorimetry (DSC) for Melting Point and Purity Determination

Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to characterize the thermal properties of materials, including the melting point and purity of crystalline solids like **(R)-(-)-2-Chloromandelic acid**.

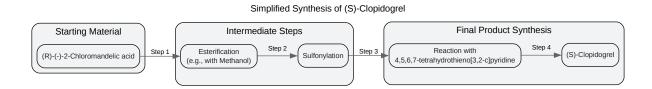
Methodology:



- Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of (R)-(-)-2 Chloromandelic acid is hermetically sealed in an aluminum pan.
- Instrument Setup: A DSC instrument is calibrated using certified standards (e.g., indium). An empty sealed aluminum pan is used as a reference.
- Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen purge).
- Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
- Data Analysis: The melting point is determined as the onset or peak of the endothermic
 melting transition on the DSC thermogram. The heat of fusion (ΔHf) can be calculated from
 the area of the melting peak. Purity can be estimated using the van't Hoff equation, which
 relates the melting point depression to the mole fraction of impurities.

Logical and Experimental Workflows Synthesis of Clopidogrel from (R)-(-)-2-Chloromandelic Acid

(R)-(-)-2-Chloromandelic acid is a critical starting material for the synthesis of the S-(+)-enantiomer of Clopidogrel. The following diagram illustrates a simplified synthetic pathway.



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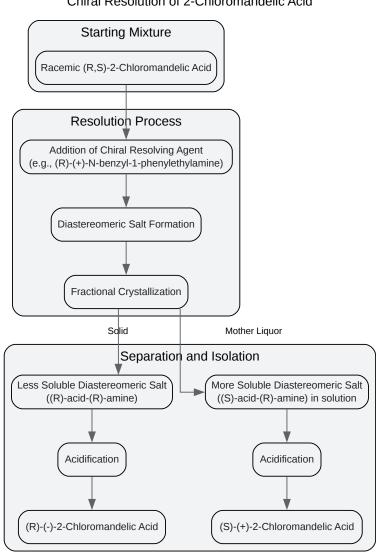
Caption: Synthetic pathway from **(R)-(-)-2-Chloromandelic acid** to (S)-Clopidogrel.



This synthetic route leverages the defined stereochemistry of the starting material to produce the desired enantiomer of the final drug substance.[5][6]

Chiral Resolution of Racemic 2-Chloromandelic Acid

Industrially, **(R)-(-)-2-Chloromandelic acid** is often obtained through the resolution of a racemic mixture of 2-chloromandelic acid. This process separates the two enantiomers. A common method involves the use of a chiral resolving agent to form diastereomeric salts with different solubilities.



Chiral Resolution of 2-Chloromandelic Acid

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Caption: Workflow for the chiral resolution of racemic 2-chloromandelic acid.



The choice of resolving agent and crystallization solvent are critical parameters in optimizing the efficiency of the resolution process.[7][8]

Conclusion

While specific thermochemical data for **(R)-(-)-2-Chloromandelic acid** remains a gap in the current scientific literature, its physicochemical properties are well-documented. The primary significance of this compound lies in its role as a chiral building block in pharmaceutical synthesis. The provided experimental protocol for DSC offers a standard method for its thermal characterization. The logical workflows for its use in Clopidogrel synthesis and its production via chiral resolution highlight its practical importance in drug development. Further research into the experimental determination of its thermochemical properties would be a valuable contribution to the field.

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